![molecular formula C13H19N3S B6459944 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole CAS No. 2549016-16-0](/img/structure/B6459944.png)
2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole
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Overview
Description
The compound “2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole” is a complex organic molecule that contains a pyrimidine ring and an isoindole ring. The pyrimidine ring is substituted with a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an isoindole ring, and a methylsulfanyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of its functional groups. The pyrimidine ring and the methylsulfanyl group are likely to be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Mechanism of Action
- For instance, if it resembles other pyridopyrimidine derivatives, it might act as a kinase inhibitor or modulate cellular signaling pathways .
- Absorption : The compound’s lipophilicity affects its cell permeability. Lipophilic compounds diffuse more readily into cells .
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-14-7-6-12(15-13)16-8-10-4-2-3-5-11(10)9-16/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQMMKOZXJBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3CCCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole |
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